2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-phenylacetamide
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Overview
Description
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-phenylacetamide is an organic compound with a complex structure. It is primarily used in research settings and has various applications in chemistry and biology. The compound’s molecular formula is C16H16ClNO4, and it has a molecular weight of 321.75 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-phenylacetamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-6-ethoxy-4-formylphenol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(2-chloro-6-ethoxy-4-carboxyphenoxy)-N-phenylacetamide.
Reduction: 2-(2-chloro-6-ethoxy-4-hydroxyphenoxy)-N-phenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-phenylacetamide is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The phenylacetamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-ethoxy-4-formylphenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of a phenylacetamide.
2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide: Similar structure but with an acetamide moiety instead of a phenylacetamide.
Uniqueness
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-phenylacetamide is unique due to its combination of a formyl group, a chloro group, and a phenylacetamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-2-22-15-9-12(10-20)8-14(18)17(15)23-11-16(21)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBXBDHDUKLJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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